2,6-Difluoro-3-hydroxybenzamide

Overview

Description

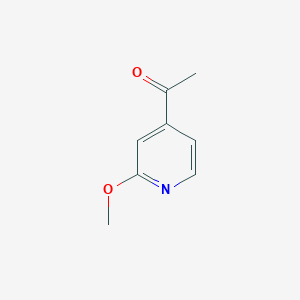

2,6-Difluoro-3-hydroxybenzamide, also known as diflunisal or Dolobid, is a nonsteroidal anti-inflammatory drug (NSAID) that can reduce pain, fever, and inflammation. It is a useful building block used in the synthesis of various compounds, including (E)-3-methyleneisoindolin-1-ones via oxidative annulation acrylates . It is also used in the synthesis of pesticide intermediates, which can be used to produce various insecticides such as fluazuron, chlorpyrifos, and pyrethroids .

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-hydroxybenzamide involves several steps. The synthetic scheme starts from the reaction between the commercially available naphthalen-2,3-diol with the ethyl 2,3-dibromopropionate in basic conditions . The last step is the Corey-Chaykovsky epoxidation of the corresponding aldehyde .Molecular Structure Analysis

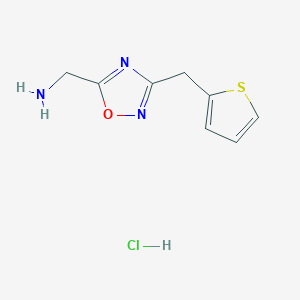

The molecular formula of 2,6-Difluoro-3-hydroxybenzamide is C7H5F2NO2 . The molecular weight is 173.12 g/mol . The InChI code is 1S/C7H5F2NO2/c8-3-1-2-4 (11)6 (9)5 (3)7 (10)12/h1-2,11H, (H2,10,12) . The Canonical SMILES is C1=CC (=C (C (=C1O)F)C (=O)N)F .Chemical Reactions Analysis

The 2,6-Difluoro-3-hydroxybenzamide molecule interacts strongly with several key residues of the allosteric pocket, precisely between the 2-fluoro substituent and residues Val203 and Val297 and between the 6-fluoro group and the residues Asn263 .Physical And Chemical Properties Analysis

The exact mass of 2,6-Difluoro-3-hydroxybenzamide is 173.02883473 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The topological polar surface area is 63.3 Ų .Scientific Research Applications

Antibacterial Drug Development

2,6-Difluoro-3-hydroxybenzamide has been extensively researched as a potential antibacterial drug. It has shown efficacy in inhibiting the bacterial cell division protein FtsZ, which is crucial for bacterial growth and replication .

Molecular Docking Studies

This compound is used in molecular docking studies to understand its interactions with key residues within the allosteric pocket of bacterial proteins, providing insights into its antibacterial mechanism .

Structural Biology

The non-planar conformation induced by 2,6-Difluoro-3-hydroxybenzamide is significant in structural biology studies, helping to elucidate the structure-activity relationship in drug design .

Synthesis of Heterocyclic Compounds

It serves as a precursor in synthesizing various heterocyclic compounds like triazoles and oxadiazoles, which have applications in developing new anti-staphylococcal agents .

Protein Interaction Studies

The compound’s strong hydrophobic interactions with protein residues make it a valuable tool for studying protein-ligand interactions .

Conformational Analysis

Its ability to induce stable non-planar conformations is used to study the conformational preferences of fluorinated compounds compared to non-fluorinated ones .

Safety And Hazards

2,6-Difluoro-3-hydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Future Directions

The development of existing drugs and the discovery of new leads are major strategies used to combat the threat of multidrug-resistant strains . In this context, new derivatives of the potent antibacterial agent 2,6-difluoro-3-hydroxybenzamide are being prepared . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNIADKIUCGMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668954 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-hydroxybenzamide | |

CAS RN |

951122-37-5 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-Difluoro-3-hydroxybenzamide in Diflubenzuron metabolism?

A1: This compound is identified as a key metabolite formed during the breakdown of Diflubenzuron in the boll weevil (Anthonomus grandis grandis). Following injection of radiolabeled Diflubenzuron, a significant portion was metabolized into various compounds, with 2,6-Difluoro-3-hydroxybenzamide being a prominent component of these metabolites. Specifically, it was found as a hydrolysis product of the polar conjugates formed during Diflubenzuron metabolism []. This finding sheds light on the metabolic pathways employed by the boll weevil to process and potentially detoxify this insecticide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

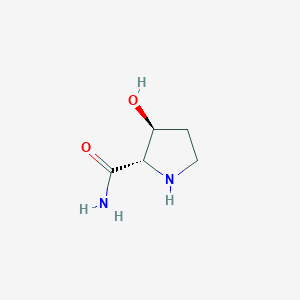

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

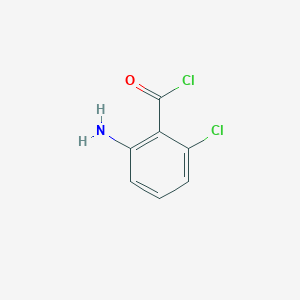

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

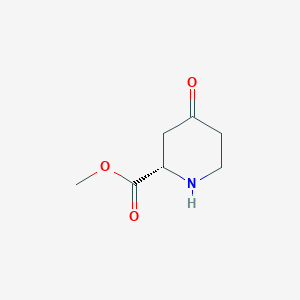

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

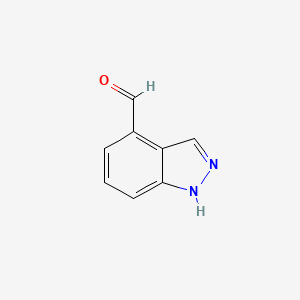

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)